molecular formula C11H18N4 B12931878 6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine

6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B12931878
M. Wt: 206.29 g/mol
InChI Key: MTMYGGXSSITHMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine involves the reduction of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine using palladium on activated carbon (Pd/C) as a catalyst in methanol. The reaction is typically carried out at room temperature for about 5 hours . The product is then filtered and concentrated to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions, such as the one used in its synthesis, are common.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Palladium on activated carbon (Pd/C) in methanol is commonly used.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active sites of enzymes, thereby regulating biochemical pathways . Its structure allows for modifications that can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various applications, from drug development to materials science, highlights its importance in scientific research .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

6-methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine

InChI

InChI=1S/C11H18N4/c1-9-10(3-4-11(12)13-9)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3,(H2,12,13)

InChI Key

MTMYGGXSSITHMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)N2CCN(CC2)C

Origin of Product

United States

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